Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable pharmacological properties. The compound features a tetrahydropyrimidine core, which is a common structural motif in medicinal chemistry due to its diverse biological activities. This compound's unique structure suggests potential applications in drug development, particularly in the fields of psychiatry and neurology.
The compound is synthesized through various chemical reactions involving piperazine derivatives and substituted tetrahydropyrimidines. Its molecular formula is , and it has been cataloged under CAS Number 29608-49-9. It is available from several chemical suppliers, including Sigma-Aldrich and Combi-Blocks, which provide detailed product specifications and synthesis protocols .
This compound can be classified as a pharmaceutical intermediate and a potential drug candidate due to its structural features that may interact with biological targets. It belongs to the broader class of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic and antidepressant effects .
The synthesis of methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Key steps include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular structure of methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be represented using various chemical notation systems:
CC(=O)N1C(=O)C(C(COC)=O)=C(N(C)C)N=C1
InChI=1S/C26H29F2N7O3/c1-17(30)22(31)25(33)27(18(2)3)24(32)21(16-10-12-19(28)13-11-16)23(26(18)29)20(14-15-8-6-5-7-9-15)34/h5-13H,14H2,1-4H3,(H2,27,30)(H2,22,31)(H2,24,32)
The compound's molecular weight is approximately 469.55 g/mol. The structural analysis reveals functional groups that suggest interactions with biological macromolecules .
Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing analogs for further biological testing .
The mechanism of action of methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is hypothesized to involve modulation of neurotransmitter systems in the central nervous system. Specifically:
Data from pharmacological studies indicate that compounds with similar structures exhibit anxiolytic and antidepressant effects by altering neurotransmitter levels in synaptic clefts .
Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like methanol and ethanol.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm structure and purity during synthesis .
This compound has potential applications in various scientific fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1